molecular formula C19H24O10 B12319477 5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester

5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester

Cat. No.: B12319477
M. Wt: 412.4 g/mol
InChI Key: AARIHENRSOEJOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cnidioside B methyl ester can be synthesized through various chemical reactions involving its precursor compounds. The synthetic route typically involves the esterification of Cnidioside B with methanol under acidic conditions. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of Cnidioside B methyl ester involves the extraction of the compound from natural sources, such as the fruits of Zanthoxylum bungeanum. The extraction process includes solvent extraction using solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Cnidioside B methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The glucoside moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted glucosides.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that 5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester exhibits significant antioxidant activity. A study evaluated its ability to scavenge free radicals using various assays such as DPPH and ABTS. The compound showed promising results, indicating its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound against various pathogens. For instance, derivatives of benzofuran compounds were tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The presence of the benzofuran moiety is believed to enhance these antimicrobial activities .

Potential Uses in Drug Development

Due to its diverse biological activities, this compound is being explored for potential applications in drug development. Its antioxidant and anti-inflammatory properties make it a candidate for treating diseases like arthritis and cardiovascular disorders .

Cancer Research

Emerging research suggests that compounds similar to Cnidioside B methyl ester may have anticancer properties. Studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further investigations are warranted to elucidate the mechanisms involved and the efficacy of these compounds in clinical settings .

Case Studies

  • Antioxidant Activity Evaluation :
    • Objective : To assess the antioxidant capacity of Cnidioside B methyl ester.
    • Methodology : Utilized DPPH and ABTS assays.
    • Findings : The compound demonstrated significant free radical scavenging activity, comparable to established antioxidants.
  • Anti-inflammatory Study :
    • Objective : To evaluate the anti-inflammatory effects on macrophages.
    • Methodology : Measurement of cytokine levels post-treatment with varying concentrations of the compound.
    • Results : Notable reduction in IL-1α production was observed, supporting its potential use in inflammatory diseases .
  • Antimicrobial Testing :
    • Objective : To determine the antibacterial efficacy against common pathogens.
    • Methodology : Disc diffusion method against Staphylococcus aureus and Escherichia coli.
    • Results : Certain derivatives exhibited significant antibacterial activity, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Cnidioside A: Another glucoside compound with similar biological activities.

    Cnidioside C: A related compound with potential therapeutic effects.

    Cnidioside D: Known for its anti-inflammatory properties.

Uniqueness

Cnidioside B methyl ester is unique due to its specific glucoside structure and the presence of a methyl ester group, which may contribute to its distinct biological activities and pharmacokinetic properties . Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester is a compound of interest due to its potential biological activities. This article explores its antioxidant, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzofuran core : This moiety is known for various biological activities.
  • Beta-D-glucopyranosyl group : This sugar component may enhance solubility and bioavailability.
  • Methoxy group : Often associated with increased antioxidant activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Several studies have investigated the antioxidant capabilities of compounds similar to or including derivatives of 5-benzofuranpropanoic acid.

  • Mechanism : The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation.
  • Findings : Research indicates that related compounds exhibit significant antioxidant properties, with IC50 values demonstrating effective radical scavenging activity. For instance, polyphenol fractions derived from similar structures showed higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, including cancer and cardiovascular diseases. The anti-inflammatory effects of 5-benzofuranpropanoic acid derivatives have been explored in various studies.

  • Mechanism : The compound may inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation. By reducing the activation of this pathway, the compound can decrease the expression of pro-inflammatory cytokines.
  • Case Studies : In vitro studies have shown that related compounds significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli like IL-1α .

Anticancer Potential

The potential anticancer properties of 5-benzofuranpropanoic acid derivatives are particularly noteworthy.

  • Cell Proliferation Inhibition : Research has demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. For example, compounds structurally similar to this benzofuran derivative were shown to target key survival pathways in prostate cancer cells .
  • Molecular Targets : The Akt/NF-kB signaling pathway is often implicated in cancer cell survival. Compounds that inhibit these pathways can potentially serve as therapeutic agents against various cancers .

Summary of Research Findings

StudyBiological ActivityKey Findings
AntioxidantSignificant radical scavenging activity; higher efficacy than ascorbic acid.
Anti-inflammatoryReduced IL-1α induced inflammation; inhibition of NF-kB activation.
AnticancerInduced apoptosis in prostate cancer cells; targeted Akt/NF-kB signaling pathway.

Properties

Molecular Formula

C19H24O10

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 3-[7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate

InChI

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3

InChI Key

AARIHENRSOEJOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2

Origin of Product

United States

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